molecular formula C8H15NO2 B1444451 3-methyl-2-oxo-N-(propan-2-yl)butanamide CAS No. 98552-48-8

3-methyl-2-oxo-N-(propan-2-yl)butanamide

Cat. No. B1444451
CAS RN: 98552-48-8
M. Wt: 157.21 g/mol
InChI Key: SJMOQIJIYDHKJT-UHFFFAOYSA-N
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Description

“3-methyl-2-oxo-N-(propan-2-yl)butanamide” is a chemical compound with the CAS Number: 98552-48-8 . It has a molecular weight of 157.21 and its IUPAC name is N-isopropyl-3-methyl-2-oxobutanamide .


Molecular Structure Analysis

The InChI code for “3-methyl-2-oxo-N-(propan-2-yl)butanamide” is 1S/C8H15NO2/c1-5(2)7(10)8(11)9-6(3)4/h5-6H,1-4H3,(H,9,11) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-methyl-2-oxo-N-(propan-2-yl)butanamide” is a powder with a melting point of 34-35 degrees Celsius .

Scientific Research Applications

Enantioselective Bioreduction

  • Field : Biochemistry .
  • Application : “3-methyl-2-oxo-N-(propan-2-yl)butanamide” is used in the process of enantioselective bioreduction . This process is important in the production of chiral molecules, which are key components in many pharmaceuticals .
  • Method : The biotransformation was carried out at 30°C in a potassium phosphate buffer containing the substrate, cell dry weight (CDW), and glucose . The mixture was shaken at 230 rpm for 48 hours .
  • Results : The product reached >99.5% enantiomeric excess (ee) with a rate of formation similar to those measured with lower substrate concentrations .

Synthesis of Imidazole Containing Compounds

  • Field : Organic Chemistry .
  • Application : “3-methyl-2-oxo-N-(propan-2-yl)butanamide” might be used in the synthesis of imidazole containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs .
  • Method : The specific methods of application or experimental procedures for this application are not provided in the available resources .
  • Results : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Potential Use in Drug Synthesis

  • Field : Pharmaceutical Chemistry .
  • Application : “3-methyl-2-oxo-N-(propan-2-yl)butanamide” might be used in the synthesis of certain drugs . However, the specific drugs or the role of “3-methyl-2-oxo-N-(propan-2-yl)butanamide” in their synthesis is not specified in the available resources .
  • Method : The specific methods of application or experimental procedures for this application are not provided in the available resources .
  • Results : The results or outcomes obtained from this application are not provided in the available resources .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-methyl-2-oxo-N-propan-2-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-5(2)7(10)8(11)9-6(3)4/h5-6H,1-4H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMOQIJIYDHKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-2-oxo-N-(propan-2-yl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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